N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
CAS No.: 1242992-31-9
Cat. No.: VC5276842
Molecular Formula: C27H28N4O2S
Molecular Weight: 472.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242992-31-9 |
|---|---|
| Molecular Formula | C27H28N4O2S |
| Molecular Weight | 472.61 |
| IUPAC Name | N-[(2-methylphenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C27H28N4O2S/c1-17-6-5-9-20(14-17)22-16-34-24-23(22)29-27(30-26(24)33)31-12-10-19(11-13-31)25(32)28-15-21-8-4-3-7-18(21)2/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,28,32)(H,29,30,33) |
| Standard InChI Key | QXVAEZHJEFABRO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5C |
Introduction
N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications. The compound's structure includes a piperidine ring and a carboxamide functional group, contributing to its chemical properties and biological interactions. The presence of the 2-methylbenzyl group and the 3-methylphenyl moiety further enhances its structural complexity and potential reactivity in various chemical environments.
Synthesis
The synthesis of N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. These synthetic routes require precise control over reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Biological Activity and Potential Applications
The biological activity of this compound is primarily linked to its thieno[3,2-d]pyrimidine core. Compounds in this class have demonstrated potential in various therapeutic areas, particularly as GPR119 receptor agonists. GPR119 is implicated in metabolic processes such as glucose homeostasis and lipid metabolism, suggesting potential applications in treating metabolic disorders like type 2 diabetes.
| Biological Target | Potential Application |
|---|---|
| GPR119 Receptor | Type 2 Diabetes Treatment |
Chemical Reactivity
The compound can undergo various chemical reactions typical for amides and heterocycles. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore new derivatives. Key reactions may include nucleophilic substitutions and hydrogen bonding through amide functionalities.
Research Findings and Future Directions
While specific physical properties such as density or boiling point are not extensively documented for this compound, its unique structural features make it suitable for further exploration in drug development. Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with several receptors, although further research is needed to elucidate the precise mechanisms of action and the full spectrum of interactions.
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